

Comparative Analysis of [Des-Tyr1]-Met-Enkephalin and Synthetic Opioid Agonists

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B1671300

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This guide provides a comparative analysis of the endogenous opioid peptide fragment, **[Des-Tyr1]-Met-Enkephalin**, and classic synthetic opioid agonists such as Morphine and Fentanyl. The comparison focuses on receptor binding, signal transduction pathways, and physiological effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Opioid Agonists

Opioid agonists produce their effects by binding to and activating opioid receptors, which are G-protein-coupled receptors (GPCRs) located primarily in the central nervous system.^[1] Endogenous opioids, like Met-Enkephalin, are naturally occurring peptides that modulate pain and emotion.^[2] **[Des-Tyr1]-Met-Enkephalin** is a tetrapeptide fragment and degradation product of Met-Enkephalin.^{[3][4]} In contrast, synthetic opioids like Morphine (a phenanthrene derivative) and Fentanyl (a phenylpiperidine derivative) are laboratory-synthesized compounds that form the cornerstone of clinical pain management but also carry significant risks of adverse effects.^{[1][5]}

Receptor Binding Affinity and Potency

The interaction of an opioid ligand with its receptor is characterized by its binding affinity (K_i) and its functional potency (EC_{50}/IC_{50}). Synthetic opioids are primarily valued for their high affinity and efficacy at the mu-opioid receptor (MOR), which mediates their potent analgesic effects.^[6] Fentanyl, for instance, is a highly efficacious MOR agonist with a binding affinity (K_i) of approximately 1.35 nM.^[6] It is noted to be 50 to 100 times more potent than morphine.^{[1][7]}

Met-Enkephalin is considered a primary endogenous ligand for the δ -opioid receptor (DOR) but also acts on the MOR.[2][8] The activity of its metabolite, **[Des-Tyr1]-Met-Enkephalin**, is less clearly defined, with some sources suggesting it has very little activity, while others propose it may have unique physiological roles, such as inducing amnesia.[3][9]

Table 1: Comparative Opioid Receptor Binding Affinities (K_i, nM)

Compound	Mu-Opioid Receptor (MOR)	Delta-Opioid Receptor (DOR)	Kappa-Opioid Receptor (KOR)
Met-Enkephalin	~2.5 - 50 nM (Varies by study)	~1 - 15 nM (High Affinity)	>1000 nM (Low Affinity)
Morphine	~1 - 10 nM	~200 - 1000 nM	~30 - 300 nM
Fentanyl	~0.5 - 1.5 nM[6]	>1000 nM	>1000 nM

| **[Des-Tyr1]-Met-Enkephalin** | Data not well-established | Data not well-established | Data not well-established |

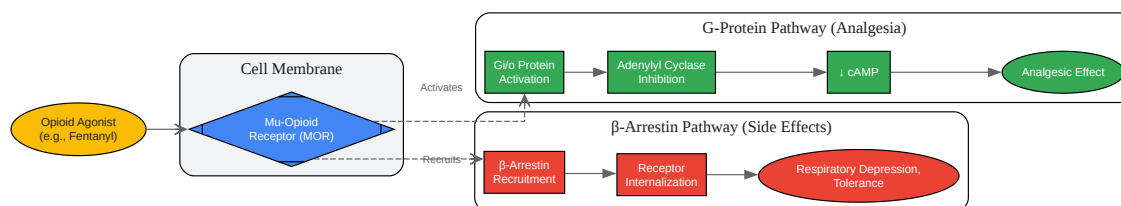
Note: K_i values are compiled from various preclinical studies and can vary based on experimental conditions.

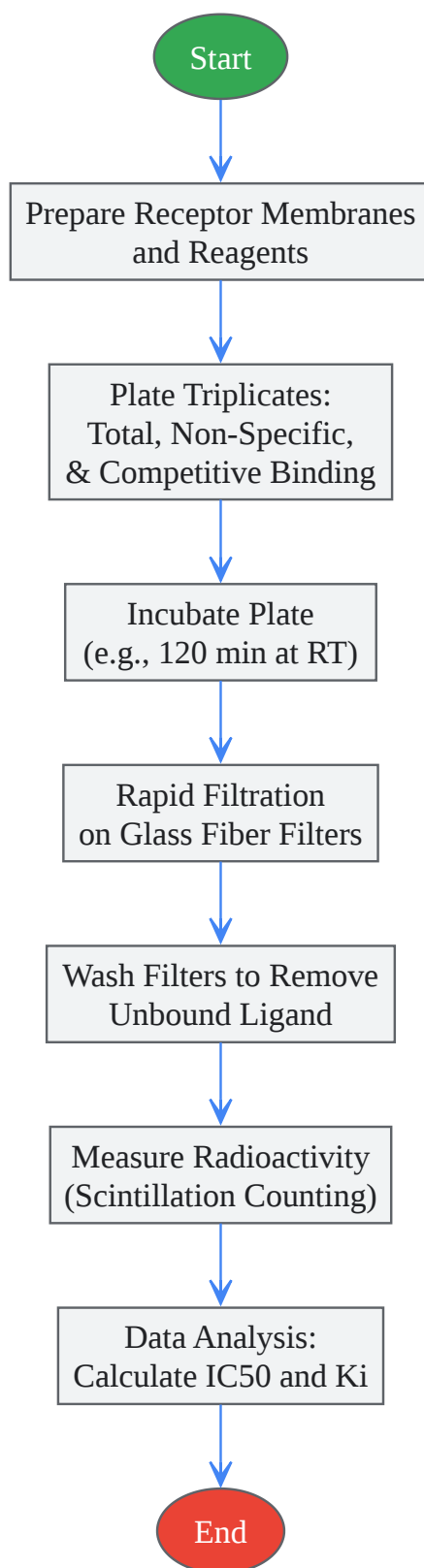
Signal Transduction Pathways: G-Protein vs. β -Arrestin

Upon activation by an agonist, opioid receptors trigger intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (G_{i/o}), which leads to the inhibition of adenylyl cyclase, reduced production of cyclic AMP (cAMP), decreased calcium ion influx, and increased potassium efflux.[7] This G-protein-mediated signaling is primarily responsible for the desired analgesic effects.[10][11]

However, opioid receptors can also signal through a G-protein-independent pathway by recruiting β -arrestin proteins. The β -arrestin pathway is increasingly associated with the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[6][11] The concept of "biased agonism" describes ligands that preferentially activate one pathway over the other, offering a potential strategy for developing safer analgesics.[10][12] For

example, some studies suggest Fentanyl activates β -arrestin pathways more robustly than Morphine, which may contribute to its higher potential for respiratory depression.[6]





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